molecular formula C20H22ClN5O3S B12163259 3-{2-[1-(3-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene]hydrazin-1-yl}-N,N-diethylbenzene-1-sulfonamide

3-{2-[1-(3-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene]hydrazin-1-yl}-N,N-diethylbenzene-1-sulfonamide

Cat. No.: B12163259
M. Wt: 447.9 g/mol
InChI Key: YSJRXROBSLVDGE-UHFFFAOYSA-N
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Description

3-{2-[1-(3-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene]hydrazin-1-yl}-N,N-diethylbenzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a sulfonamide group, and a chlorophenyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[1-(3-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene]hydrazin-1-yl}-N,N-diethylbenzene-1-sulfonamide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a β-keto ester with hydrazine hydrate under acidic conditions.

    Introduction of the chlorophenyl group: This step involves the reaction of the pyrazole intermediate with 3-chlorobenzaldehyde in the presence of a base such as sodium hydroxide.

    Formation of the hydrazone linkage: The resulting compound is then reacted with hydrazine to form the hydrazone linkage.

    Sulfonamide formation: Finally, the compound is reacted with N,N-diethylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the hydrazone linkage.

    Reduction: Reduction reactions can occur at the carbonyl group of the pyrazole ring.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Products may include oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the pyrazole ring, such as alcohols.

    Substitution: Substituted derivatives of the chlorophenyl group.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Material Science: It can be incorporated into polymers to enhance their properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its sulfonamide group.

    Protein Binding: It can be used in studies involving protein-ligand interactions.

Medicine

    Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.

Industry

    Dye Synthesis: It can be used in the synthesis of dyes due to its aromatic structure.

    Pesticides: The compound may have applications in the development of new pesticides.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological molecules. The sulfonamide group can bind to enzyme active sites, inhibiting their activity. The pyrazole ring and chlorophenyl group can interact with proteins, affecting their function. These interactions can disrupt biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Compounds with similar sulfonamide groups, such as sulfamethoxazole.

    Pyrazoles: Compounds with similar pyrazole rings, such as celecoxib.

    Chlorophenyl Compounds: Compounds with similar chlorophenyl groups, such as chlorpromazine.

Uniqueness

The unique combination of the pyrazole ring, sulfonamide group, and chlorophenyl group in 3-{2-[1-(3-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene]hydrazin-1-yl}-N,N-diethylbenzene-1-sulfonamide sets it apart from other compounds

Properties

Molecular Formula

C20H22ClN5O3S

Molecular Weight

447.9 g/mol

IUPAC Name

3-[[2-(3-chlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]-N,N-diethylbenzenesulfonamide

InChI

InChI=1S/C20H22ClN5O3S/c1-4-25(5-2)30(28,29)18-11-7-9-16(13-18)22-23-19-14(3)24-26(20(19)27)17-10-6-8-15(21)12-17/h6-13,24H,4-5H2,1-3H3

InChI Key

YSJRXROBSLVDGE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)N=NC2=C(NN(C2=O)C3=CC(=CC=C3)Cl)C

Origin of Product

United States

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